An In-depth Technical Guide to the Molecular Structure and Properties of 4-(Azidomethyl)-2-chloro-1-iodobenzene
An In-depth Technical Guide to the Molecular Structure and Properties of 4-(Azidomethyl)-2-chloro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(azidomethyl)-2-chloro-1-iodobenzene, a versatile trifunctional molecule with significant potential in chemical biology and drug discovery. By detailing its molecular structure, properties, synthesis, and applications, this document serves as a crucial resource for researchers leveraging its unique chemical handles for advanced molecular design and conjugation strategies.
Introduction: A Trifunctional Scaffold for Advanced Chemical Biology
4-(Azidomethyl)-2-chloro-1-iodobenzene is a halogenated aromatic compound distinguished by the presence of three distinct functional groups: an azidomethyl group, a chloro substituent, and an iodo substituent. This unique combination of an energetic azide, a versatile iodophenyl moiety, and a modifying chlorophenyl group makes it a highly valuable building block in organic synthesis.
The azido group serves as a powerful tool for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of stable triazole linkages.[1][2] It can also be utilized in Staudinger ligations for the formation of amide bonds.[] The iodo- and chloro-substituents on the benzene ring provide orthogonal handles for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the sequential and controlled introduction of different molecular fragments. The differential reactivity of the C-I and C-Cl bonds, with the former being significantly more reactive, allows for selective functionalization.[4] Furthermore, the aryl azide functionality can act as a photoaffinity label, enabling the identification of target proteins and the study of molecular interactions upon photoactivation.[5][6]
This guide will delve into the synthesis, structural characterization, and reactivity of this compound, providing detailed protocols and insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-(azidomethyl)-2-chloro-1-iodobenzene is characterized by a benzene ring substituted at positions 1, 2, and 4. The key structural features and predicted physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClIN₃ | - |
| Molecular Weight | 293.49 g/mol | - |
| IUPAC Name | 4-(Azidomethyl)-2-chloro-1-iodobenzene | - |
| CAS Number | Not available | - |
Predicted Properties:
Due to the limited availability of experimental data for this specific molecule, several key physicochemical properties have been predicted using computational tools. These predictions provide valuable estimates for handling and experimental design.
| Predicted Property | Value | Prediction Tool |
| XlogP | 3.9 | PubChem |
| Boiling Point | ~330.5 °C at 760 mmHg | Chemicalize |
| Melting Point | ~50-60 °C | - |
| Density | ~1.9 g/cm³ | - |
Synthesis and Purification
The synthesis of 4-(azidomethyl)-2-chloro-1-iodobenzene is a two-step process starting from a commercially available precursor. The first step involves the synthesis of the chloromethyl intermediate, followed by nucleophilic substitution to introduce the azide functionality.
Synthesis of 4-Chloro-1-(chloromethyl)-2-iodobenzene
The precursor, 4-chloro-1-(chloromethyl)-2-iodobenzene, can be synthesized via chloromethylation of 1-chloro-4-iodobenzene.[4] This reaction introduces the reactive chloromethyl group onto the benzene ring.
Caption: Synthesis of the chloromethyl precursor.
Experimental Protocol: Chloromethylation of 1-Chloro-4-iodobenzene
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Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with 1-chloro-4-iodobenzene (1 equiv.) and a catalytic amount of anhydrous zinc chloride (ZnCl₂).
-
Reagent Addition: Add paraformaldehyde (excess) to the flask. Begin bubbling dry hydrogen chloride (HCl) gas through the stirred mixture.
-
Reaction Conditions: Gently heat the reaction mixture to 60-70 °C while maintaining a steady stream of HCl gas. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-1-(chloromethyl)-2-iodobenzene.
Synthesis of 4-(Azidomethyl)-2-chloro-1-iodobenzene
The final product is obtained by the nucleophilic substitution of the chloride in 4-chloro-1-(chloromethyl)-2-iodobenzene with an azide salt, typically sodium azide (NaN₃).[7]
Caption: Azidation of the chloromethyl precursor.
Experimental Protocol: Azidation of 4-Chloro-1-(chloromethyl)-2-iodobenzene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-1-(chloromethyl)-2-iodobenzene (1 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium azide (NaN₃, 1.2-1.5 equiv.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(azidomethyl)-2-chloro-1-iodobenzene, can be purified by column chromatography on silica gel.
Safety Note: Organic azides are potentially explosive and should be handled with extreme caution.[8] Avoid heating the compound to high temperatures and protect it from shock and friction. All manipulations should be carried out in a well-ventilated fume hood behind a blast shield.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra are crucial for the structural verification of the synthesized compound.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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δ 7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the iodo group.
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δ 7.4-7.5 ppm (dd, 1H): Aromatic proton between the chloro and azidomethyl groups.
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δ 7.2-7.3 ppm (d, 1H): Aromatic proton ortho to the chloro group.
-
δ 4.4-4.5 ppm (s, 2H): Methylene protons of the azidomethyl group.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ 140-142 ppm: Quaternary carbon attached to the chloro group.
-
δ 138-140 ppm: Quaternary carbon attached to the azidomethyl group.
-
δ 130-132 ppm: Aromatic CH carbon.
-
δ 128-130 ppm: Aromatic CH carbon.
-
δ 126-128 ppm: Aromatic CH carbon.
-
δ 95-97 ppm: Quaternary carbon attached to the iodo group.
-
δ 52-54 ppm: Methylene carbon of the azidomethyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the azide and aromatic functionalities.
Predicted IR Absorption Bands (cm⁻¹):
-
~2100 cm⁻¹ (strong, sharp): Asymmetric stretching vibration of the azide (N₃) group.
-
3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.
-
1600-1450 cm⁻¹ (medium): Aromatic C=C stretching.
-
~1250 cm⁻¹ (medium): Symmetric stretching of the azide group.
-
1100-1000 cm⁻¹ (strong): In-plane C-H bending.
-
850-750 cm⁻¹ (strong): Out-of-plane C-H bending, indicative of the substitution pattern.
-
~700 cm⁻¹ (strong): C-Cl stretching.
-
~600 cm⁻¹ (medium): C-I stretching.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrum (EI):
-
m/z 293/295: Molecular ion peak [M]⁺, showing the isotopic pattern for one chlorine atom.
-
m/z 265/267: Loss of N₂ from the molecular ion.
-
m/z 166/168: Fragment corresponding to the chlorobenzyl cation.
-
m/z 127: Fragment corresponding to the loss of iodine.
Reactivity and Applications
The trifunctional nature of 4-(azidomethyl)-2-chloro-1-iodobenzene makes it a highly versatile reagent for a wide range of chemical transformations.
Click Chemistry
The azidomethyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.
Caption: CuAAC reaction of the title compound.
Cross-Coupling Reactions
The iodo and chloro substituents provide opportunities for sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the iodo position under milder conditions.[4]
-
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes to form C-C bonds.
-
Heck Coupling: Palladium-catalyzed coupling with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 4. Benzene, 4-chloro-1-(chloromethyl)-2-iodo- | 882689-32-9 | Benchchem [benchchem.com]
- 5. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
